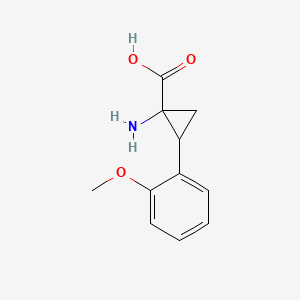
1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid is a cyclopropane-containing amino acid derivative
Métodos De Preparación
The synthesis of 1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine equivalents with 1,2-electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring through intramolecular cyclization.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Análisis De Reacciones Químicas
1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a conformationally rigid analog of natural amino acids and for the design of peptidomimetics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring provides conformational rigidity, which can enhance the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-containing amino acids such as:
1-Aminocyclopropanecarboxylic Acid: This compound is a simpler analog without the methoxyphenyl group.
Coronamic Acid: This compound contains a cyclopropane ring and is known for its role in plant metabolism.
Norcoronamic Acid: Similar to coronamic acid but with different stereochemistry.
Actividad Biológica
1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Chemical Formula : C11H13N1O3
- Molecular Weight : 209.23 g/mol
- CAS Number : 1269534-93-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have demonstrated the following mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Induction of Apoptosis : It has been reported that related compounds can induce apoptosis through the activation of caspases and increased levels of cleaved PARP (Poly (ADP-ribose) polymerase).
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.
Biological Activities
This compound has been studied for several biological activities:
- Anticancer Activity : Preclinical studies indicate that this compound may inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cell lines.
- Anti-inflammatory Properties : It may reduce inflammatory responses by modulating cytokine production and inhibiting inflammatory pathways.
- Antimicrobial Effects : The compound shows promise against bacterial strains, particularly those resistant to conventional antibiotics.
Case Study 1: Anticancer Effects
A study investigated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial efficacy of the compound against Mycobacterium tuberculosis H37Ra. The compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antibacterial properties.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-amino-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-9-5-3-2-4-7(9)8-6-11(8,12)10(13)14/h2-5,8H,6,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFXNWZHNSGDMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC2(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













